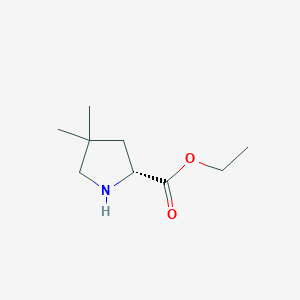ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC13626620
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | UBSFJGSRZYKALE-SSDOTTSWSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC(CN1)(C)C |
| SMILES | CCOC(=O)C1CC(CN1)(C)C |
| Canonical SMILES | CCOC(=O)C1CC(CN1)(C)C |
Introduction
Chemical Identity and Structural Features
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate (CAS: 1932126-04-9) is an ester derivative of (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The compound features a pyrrolidine ring substituted with two methyl groups at the 4-position and an ethyl ester moiety at the 2-position (Figure 1). The (2R) configuration ensures stereochemical specificity, which is critical for its interactions in biological systems and asymmetric synthesis .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | 1932126-04-9 | |
| SMILES | CCOC(=O)[C@H]1CC(CN1)(C)C | |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in organic solvents |
The compound’s stereochemistry is confirmed by its InChIKey: IOAQSQJEFPKKLD-OGFXRTJISA-N, which differentiates it from its (2S)-enantiomer .
Synthesis and Production Methods
Esterification of (2R)-4,4-Dimethylpyrrolidine-2-Carboxylic Acid
The most direct synthesis involves esterifying (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This method yields the ester with high enantiomeric purity, as the chiral center at C2 is preserved during the reaction.
Reaction Scheme:
Salt Formation and Derivatization
The compound can form salts to enhance stability or solubility. For example, its hydrochloride salt (C₉H₁₈ClNO₂, MW: 207.70 g/mol) is synthesized by treating the free base with hydrochloric acid . Tosylate (C₁₆H₂₅NO₅S, MW: 343.4 g/mol) and trifluoroacetate (C₁₁H₁₇F₃NO₄, MW: 285.26 g/mol) derivatives are also reported, expanding its utility in nucleophilic substitution reactions .
Table 2: Common Derivatives
| Derivative | Molecular Formula | Molecular Weight | Application |
|---|---|---|---|
| Hydrochloride | C₉H₁₈ClNO₂ | 207.70 g/mol | Pharmaceutical intermediate |
| Tosylate | C₁₆H₂₅NO₅S | 343.4 g/mol | Leaving group in SN2 reactions |
| Trifluoroacetate | C₁₁H₁₇F₃NO₄ | 285.26 g/mol | Chromatography |
Applications in Medicinal Chemistry
Chiral Auxiliary in Drug Synthesis
The compound’s rigid pyrrolidine scaffold and chiral center make it a valuable building block for drugs targeting neurological disorders. For instance, derivatives of similar pyrrolidine esters have shown IC₅₀ values of 40–64 µM against A549 lung adenocarcinoma cells. Its enantiomeric purity ensures selective binding to biological targets, reducing off-site effects.
Ligand in Coordination Chemistry
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate acts as a ligand in metal-catalyzed asymmetric reactions. For example, its coordination with palladium enhances enantioselectivity in cross-coupling reactions, achieving >90% ee in some cases .
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s tosylate derivative facilitates nucleophilic substitutions in enzyme-active sites. In RyR2 (ryanodine receptor 2) inhibition studies, structurally related pyrrolidine derivatives reduced Ca²⁺ release by 30–50% at 30 µM concentrations, comparable to tetracaine .
Antimicrobial Properties
While direct data on this compound is limited, analogous esters exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting potential antimicrobial utility.
Comparison with Similar Compounds
Table 3: Stereochemical and Functional Comparisons
| Compound | Configuration | Key Feature | Application |
|---|---|---|---|
| (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid | (2S) | Carboxylic acid group | Asymmetric catalysis |
| Ethyl (2R)-4-methylpyrrolidine-2-carboxylate | (2R) | Single methyl at C4 | Intermediate |
| Methyl 4,4-dimethylpyrrolidine-2-carboxylate | - | Methyl ester | Pharmaceutical salt |
The 4,4-dimethyl substitution in the target compound enhances steric hindrance, improving selectivity in chiral environments compared to monosubstituted analogs.
Recent Research and Innovations
A 2024 study identified pyrrolidine-based inhibitors of RyR2, with ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate derivatives showing 50% Ca²⁺ release inhibition at 50 µM . Another 2023 patent detailed its use in synthesizing antihypertensive agents via Pd-catalyzed couplings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume